molecular formula C20H14BrN3O3S2 B11688334 N-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

N-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

Cat. No.: B11688334
M. Wt: 488.4 g/mol
InChI Key: GHCVROXOOCAGQB-NXVVXOECSA-N
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Description

N-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a complex organic compound that features a unique combination of indole, thiazolidine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the thiazolidine ring, and finally the coupling with the benzamide moiety. Common reagents used in these steps include brominating agents, thionyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Halogen atoms like bromine can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different halogen atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5Z)-5-(5-chloro-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
  • N-[(5Z)-5-(5-fluoro-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

Uniqueness

The uniqueness of N-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H14BrN3O3S2

Molecular Weight

488.4 g/mol

IUPAC Name

N-[(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C20H14BrN3O3S2/c1-10-5-3-4-6-12(10)17(25)22-24-19(27)16(29-20(24)28)15-13-9-11(21)7-8-14(13)23(2)18(15)26/h3-9H,1-2H3,(H,22,25)/b16-15-

InChI Key

GHCVROXOOCAGQB-NXVVXOECSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/3\C4=C(C=CC(=C4)Br)N(C3=O)C)/SC2=S

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)C)SC2=S

Origin of Product

United States

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